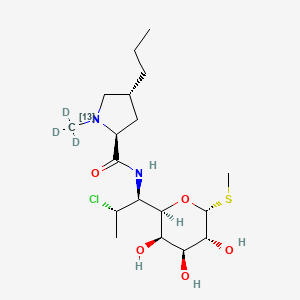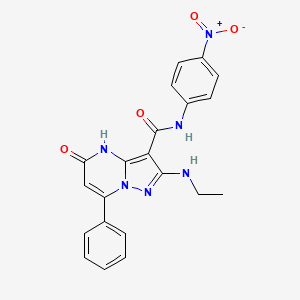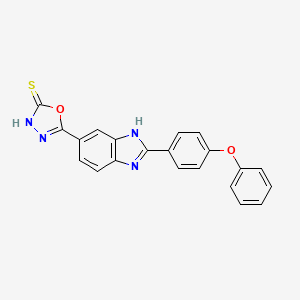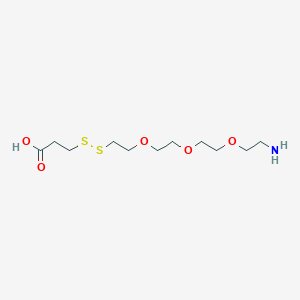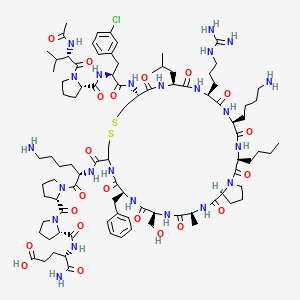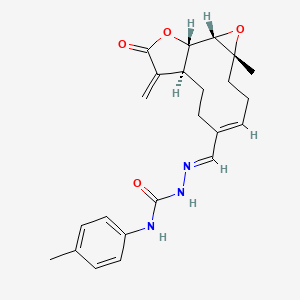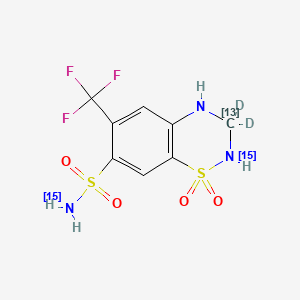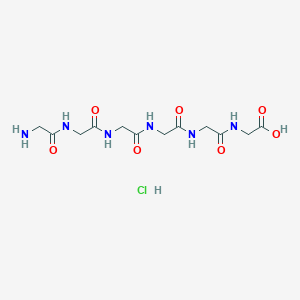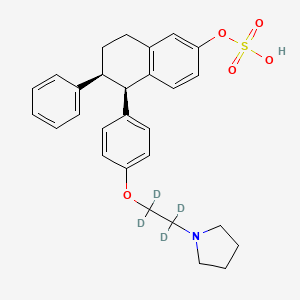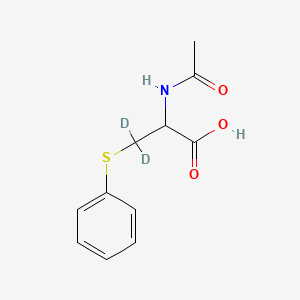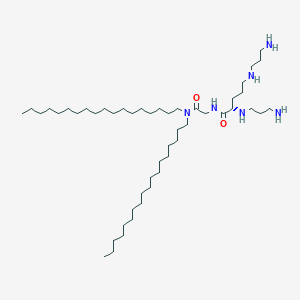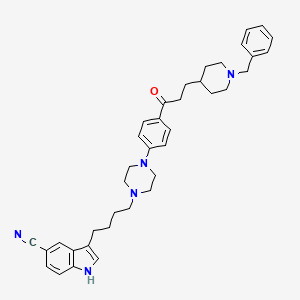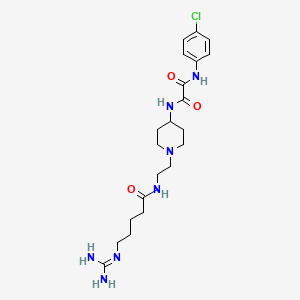
Hiv-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hiv-IN-3 is a compound that has garnered significant attention in the field of HIV research. It is known for its potential as an inhibitor of the HIV-1 integrase enzyme, which plays a crucial role in the replication cycle of the human immunodeficiency virus (HIV). By inhibiting this enzyme, this compound can potentially prevent the integration of viral DNA into the host genome, thereby halting the replication process of the virus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-3 typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, oxidation, and reduction. The final step usually involves the coupling of these intermediates under specific reaction conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be achieved through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Hiv-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Hiv-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Chemistry: Used as a model compound to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of integrase in the HIV replication cycle and to investigate the effects of integrase inhibition on viral replication.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV infection, either alone or in combination with other antiretroviral drugs.
Industry: Utilized in the development of diagnostic tools and assays to detect integrase activity and to screen for new integrase inhibitors.
Wirkmechanismus
Hiv-IN-3 exerts its effects by specifically targeting the HIV-1 integrase enzyme. The compound binds to the active site of the enzyme, preventing it from catalyzing the integration of viral DNA into the host genome. This inhibition occurs through the stabilization of the integrase-DNA complex, thereby blocking the strand transfer step of the integration process. The molecular targets involved include the catalytic core domain of the integrase enzyme and the viral DNA substrate.
Vergleich Mit ähnlichen Verbindungen
Hiv-IN-3 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy and safety profile.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: A newer integrase inhibitor with a higher barrier to resistance and a longer half-life compared to earlier inhibitors.
This compound stands out due to its unique chemical structure and potential for improved efficacy and reduced resistance compared to these existing inhibitors.
Eigenschaften
Molekularformel |
C21H32ClN7O3 |
|---|---|
Molekulargewicht |
466.0 g/mol |
IUPAC-Name |
N'-(4-chlorophenyl)-N-[1-[2-[5-(diaminomethylideneamino)pentanoylamino]ethyl]piperidin-4-yl]oxamide |
InChI |
InChI=1S/C21H32ClN7O3/c22-15-4-6-16(7-5-15)27-19(31)20(32)28-17-8-12-29(13-9-17)14-11-25-18(30)3-1-2-10-26-21(23)24/h4-7,17H,1-3,8-14H2,(H,25,30)(H,27,31)(H,28,32)(H4,23,24,26) |
InChI-Schlüssel |
BMTRFCLIXZMRCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)C(=O)NC2=CC=C(C=C2)Cl)CCNC(=O)CCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


